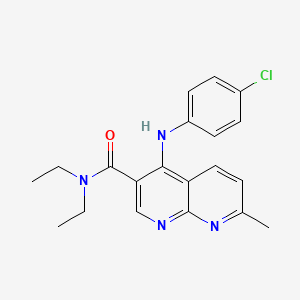

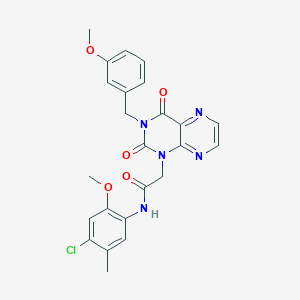

4-((4-chlorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

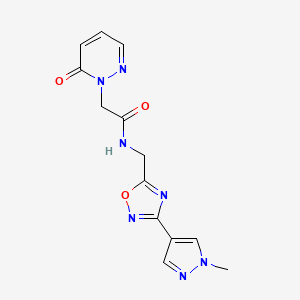

This compound is a complex organic molecule that likely contains a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also has a chlorophenyl group, a diethylamino group, and a carboxamide group attached to the naphthyridine core .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine core would likely contribute to the compound’s aromaticity, while the chlorophenyl, diethylamino, and carboxamide groups would likely influence its polarity and reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, polarity, and the presence of functional groups. These properties could include things like its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación

Antibacterial Agents

Research into pyridonecarboxylic acids as antibacterial agents led to the synthesis of various analogues with significant antibacterial activity. A study by Egawa et al. (1984) explored the synthesis and antibacterial activity of 7-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids and their analogues, revealing compounds with enhanced activity against certain bacterial strains, highlighting the potential for such structures in developing new antibacterial therapies (Egawa et al., 1984).

Cytotoxic Activity

In another domain, Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested their cytotoxic activity against various cancer cell lines. This research indicates the potential for such compounds in cancer therapy, with some derivatives exhibiting potent cytotoxic effects, suggesting a pathway for the development of new anticancer drugs (Deady et al., 2003).

Material Science Applications

Alkynyl-naphthalimide fluorophores, incorporating structures related to the core molecule , have been synthesized for their photophysical properties and potential in cellular imaging applications. Langdon-Jones et al. (2015) explored these fluorescent ligands based on a 4-substituted 1,8-naphthalimide core, demonstrating their utility in bioimaging and highlighting the versatility of naphthyridine derivatives in material science (Langdon-Jones et al., 2015).

Chemical Synthesis and Characterization

The structure and reactivity of various naphthyridine derivatives have been extensively studied, offering insights into the chemical behavior of such compounds. For example, Kubicki et al. (2000) detailed the crystal structures of three anticonvulsant enaminones, providing a foundation for understanding the chemical and physical properties of related compounds (Kubicki et al., 2000).

Corrosion Inhibition

A notable application in the field of industrial chemistry is the use of α-aminophosphonates as corrosion inhibitors. Gupta et al. (2017) synthesized and studied α-aminophosphonates, including derivatives structurally related to "4-((4-chlorophenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide", for their effectiveness in inhibiting mild steel corrosion in hydrochloric acid. This research is crucial for industrial pickling processes, showing the potential of such compounds in protecting metals against corrosion (Gupta et al., 2017).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4-chloroanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O/c1-4-25(5-2)20(26)17-12-22-19-16(11-6-13(3)23-19)18(17)24-15-9-7-14(21)8-10-15/h6-12H,4-5H2,1-3H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGYDXDIAFDLCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)Cl)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-bromo-3-cyclopropyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine](/img/structure/B2884789.png)

phenyl]methyl})amine](/img/structure/B2884793.png)

![6-oxo-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2884794.png)

![3,4-dimethyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2884796.png)

![3-[(3,4-Dichlorophenyl)methylsulfanyl]-5-(2-methylsulfanylphenyl)-4-phenyl-1,2,4-triazole](/img/structure/B2884808.png)

![4-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)thiophene-2-carboxamide](/img/structure/B2884809.png)